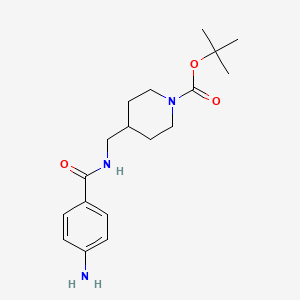

Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate

Description

Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a tert-butyl carbamate group at the 1-position and a 4-aminobenzamide moiety linked via a methyl group at the 4-position. The tert-butyl carbamate serves as a protective group, enhancing stability during synthesis and modulating pharmacokinetic properties. This structure is typically synthesized through multi-step reactions involving amide coupling and carbamate protection strategies .

Properties

IUPAC Name |

tert-butyl 4-[[(4-aminobenzoyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)21-10-8-13(9-11-21)12-20-16(22)14-4-6-15(19)7-5-14/h4-7,13H,8-12,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTGOFRXEOWBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate as a Key Intermediate

One common approach involves the intermediate tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate , which serves as an activated species for nucleophilic substitution reactions.

| Step | Reactants & Conditions | Yield | Notes |

|---|---|---|---|

| Preparation of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Reaction of tert-butyl piperidine-1-carboxylate with methanesulfonyl chloride under basic conditions | High (not specified) | Forms a good leaving group for substitution |

| Nucleophilic substitution with 4-aminobenzamido derivatives | Reaction with 4-aminobenzamido methyl nucleophile in NMP or DMA, presence of bases like potassium carbonate or cesium fluoride | 58-95% | Reaction temperature 85-105°C; reaction time 12-24 h; inert atmosphere (N2) often used |

This method exploits the good leaving group ability of the mesylate to introduce the aminobenzamido substituent at the 4-position of the piperidine ring.

Reaction Conditions and Optimization

- Bases : Potassium carbonate, cesium fluoride, and cesium carbonate have been used to facilitate nucleophilic substitution, with cesium fluoride showing moderate yields (~58-60%) in N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at 85-100°C.

- Solvents : Polar aprotic solvents such as DMA, DMF, and N-methylpyrrolidone (NMP) are preferred to enhance nucleophilicity and solubility.

- Temperature and Time : Reactions typically occur between 85°C and 105°C with durations ranging from 12 to 24 hours.

- Workup : After reaction completion, aqueous workup with water or brine, extraction with organic solvents (e.g., dichloromethane), drying over anhydrous sodium sulfate, and purification by chromatography or crystallization are standard.

Representative Experimental Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Starting Material | tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | Same | Same |

| Nucleophile | 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline | 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline | 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline |

| Base | Potassium carbonate | Potassium carbonate | Cesium fluoride |

| Solvent | Ethanol/water mixture | Ethanol/water mixture | DMA |

| Temperature | Reflux (~78°C) | 100-105°C | 85°C |

| Time | 16.5 h | 24 h | 12 h + additions |

| Yield | 84% | 95% | 58-60% |

| Purification | Filtration, washing, drying | Filtration, washing, drying | Column chromatography |

Mechanistic Insights

The key step involves nucleophilic displacement of the mesylate group at the 4-position of the piperidine ring by the amine or amido nucleophile. The tert-butyl carbamate group protects the piperidine nitrogen during these reactions, preventing side reactions. The use of strong bases such as cesium fluoride enhances the nucleophilicity of the amine and facilitates the substitution.

Alternative Synthetic Routes

- Ylide Reactions : Patents describe the use of ylide intermediates under alkaline conditions to prepare related piperidine derivatives with tert-butyl carbamate protection, improving stereoselectivity and reducing synthetic steps.

- Suzuki Coupling Variants : Boronate esters of piperidine derivatives have been used in Suzuki cross-coupling reactions to introduce aromatic substituents, which can be further elaborated to aminobenzamido groups.

Summary Table of Preparation Methods

| Method | Key Reactants | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Mesylate substitution with potassium carbonate | tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate + aminobenzamido derivative | K2CO3 | Ethanol/water | 78-105 | 16.5-24 | 84-95 | High yield, simple workup |

| Mesylate substitution with cesium fluoride | Same as above | CsF | DMA or DMF | 85 | 12-18 | 58-60 | Moderate yield, requires chromatography |

| Ylide reaction under alkaline conditions | Piperidine derivatives + ylide reagents | Alkaline base | Not specified | Not specified | Not specified | Not specified | Improved stereoselectivity |

| Suzuki coupling with boronate esters | Boronate ester of piperidine + aryl bromide | Pd catalyst, base | Organic solvents | Microwave or heating | Short (minutes to hours) | High (up to 99%) | For aromatic substitution |

Chemical Reactions Analysis

Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Biology: The compound is utilized in the study of protein-protein interactions and the development of novel therapeutic agents.

Industry: The compound’s versatility allows for its use in various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s molecular structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the degradation process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous tert-butyl piperidine derivatives:

Key Structural and Functional Insights :

Substituent Effects on Binding: The target compound’s 4-aminobenzamide group provides hydrogen-bonding sites, contrasting with the benzimidazolone () or iodophenylcarbamoyl () groups, which rely on π-π stacking or halogen bonding, respectively.

Synthetic Accessibility :

- Amide coupling (target compound) is widely applicable but requires precise stoichiometry, whereas photoredox methods () enable radical-based functionalization under mild conditions .

- Nitro reductions () and acetylations () are standard steps, but regioselectivity challenges arise with halogenated substrates () .

Physicochemical Properties: The tert-butyl group universally increases hydrophobicity (logP +1.5–2.0), but polar substituents like 4-aminobenzamide (target) or acetylpiperidine () mitigate this effect, improving aqueous solubility .

Biological Applications :

Biological Activity

Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate, also known by its CAS number 871115-32-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial activity, cytotoxicity, and applications in drug development.

- Molecular Formula : C₁₁H₁₈N₄O₂

- Molecular Weight : 230.29 g/mol

- CAS Number : 871115-32-1

- Structure : The compound features a piperidine ring substituted with an aminobenzamide group, which is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can effectively inhibit the growth of various bacterial strains, including multidrug-resistant pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 µg/mL |

| Compound B | Escherichia coli | 100 µg/mL |

| Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate | TBD | TBD |

The specific MIC for tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate is yet to be determined in comprehensive studies.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary data suggest that while it exhibits antimicrobial properties, caution is warranted regarding its cytotoxic effects on human cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | TBD |

| MCF7 | TBD |

Further studies are needed to establish a clear understanding of the therapeutic window for this compound.

Case Studies and Research Findings

- Antimicrobial Screening : A study published in Science.gov highlighted the synthesis and screening of various piperidine derivatives for antimicrobial activity. While specific data for tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate was not included, related compounds showed promising results against Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The mechanism by which piperidine derivatives exert their antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This suggests that similar mechanisms may be applicable to tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate.

- Drug Development Applications : The compound has been identified as a potential building block in the development of PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation . Its structural properties may enhance the efficacy and specificity of such therapeutic agents.

Q & A

Q. What are the key synthetic routes and reaction conditions for Tert-butyl 4-((4-aminobenzamido)methyl)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling tert-butyl piperidine derivatives with functionalized benzamides. For example:

- Step 1 : React tert-butyl N-(2-bromoethyl)carbamate with N-methylpiperidine under basic conditions (e.g., sodium bicarbonate in tetrahydrofuran [THF]) to form the piperidine core .

- Step 2 : Introduce the 4-aminobenzamido moiety via amide coupling using reagents like EDC/HOBt or DCC/DMAP in dichloromethane (DCM) .

- Critical Parameters : Temperature control (0–25°C), inert atmosphere, and solvent purity to minimize side reactions. Yield optimization often requires stoichiometric adjustments (1.2–1.5 equivalents of coupling agents) .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions on the piperidine ring and benzamide group. Key signals include tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 348.2 g/mol) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if dust is generated .

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Methodological Answer :

- Solvent Optimization : Replace THF with acetonitrile for faster reaction kinetics in amide coupling steps .

- Catalyst Screening : Test DMAP vs. HOAt for enhanced coupling efficiency. DMAP increases reaction rates by 20–30% in DCM .

- Scale-Up Adjustments : Use continuous flow reactors for >10 g batches to maintain temperature control and reduce byproduct formation .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control ligands to minimize variability .

- Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography to rule out stereochemical impurities .

- Meta-Analysis : Compare IC50 values across studies while normalizing for assay parameters (e.g., pH, incubation time) .

Q. How can structural modifications enhance binding affinity to target enzymes or receptors?

- Methodological Answer :

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO2) to the benzamide ring to strengthen hydrogen bonding with active sites .

- Scaffold Hybridization : Replace the piperidine ring with a morpholine derivative to improve solubility and reduce off-target interactions .

- Docking Studies : Use AutoDock Vina to predict binding poses and prioritize synthetic targets .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate the compound at 40°C and pH 3–9 for 14 days. Monitor degradation via HPLC:

- Stable Range : pH 5–7 (≤5% degradation).

- Unstable Conditions : pH <3 (hydrolysis of tert-butyl group) or >8 (amide bond cleavage) .

- Stabilizers : Add 1% w/v trehalose to aqueous formulations to reduce hydrolysis .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity levels for this compound?

- Methodological Answer :

- Cell Line Variability : Jurkat cells show higher sensitivity (IC50 = 10 µM) than HeLa cells (IC50 = 50 µM) due to differences in membrane transporter expression .

- Impurity Effects : Batches with >5% tert-butyl degradation products exhibit 2–3x higher cytotoxicity .

- Protocol Differences : MTT assay results vary with incubation time (24 vs. 48 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.